Cas no 1233326-33-4 (3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile)
![3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile structure](https://ja.kuujia.com/scimg/cas/1233326-33-4x500.png)
3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile
- 1233326-33-4
- SCHEMBL3684977
-
- インチ: InChI=1S/C10H7N3O/c1-7(14)9-6-12-13-3-2-8(5-11)4-10(9)13/h2-4,6H,1H3
- InChIKey: MWSKGMAXRLVWMA-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=C2C=C(C=CN2N=C1)C#N
計算された属性
- せいみつぶんしりょう: 185.058911855g/mol
- どういたいしつりょう: 185.058911855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762958-1g |
3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile |
1233326-33-4 | 98% | 1g |
¥6510.00 | 2024-08-09 | |
Chemenu | CM152015-1g |
3-acetylpyrazolo[1,5-a]pyridine-5-carbonitrile |
1233326-33-4 | 95% | 1g |
$*** | 2023-04-03 | |
Chemenu | CM152015-1g |
3-acetylpyrazolo[1,5-a]pyridine-5-carbonitrile |
1233326-33-4 | 95% | 1g |
$720 | 2021-08-05 | |
Alichem | A029181746-1g |
3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile |
1233326-33-4 | 95% | 1g |
$638.60 | 2023-09-03 |
3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile 関連文献
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrileに関する追加情報
Recent Advances in the Study of 3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile (CAS: 1233326-33-4)
3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile (CAS: 1233326-33-4) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have highlighted its potential as a key scaffold in the development of novel therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications.
The compound belongs to the pyrazolo[1,5-a]pyridine family, a class of nitrogen-containing heterocycles known for their broad-spectrum bioactivity. Recent synthetic methodologies have optimized the production of 3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile, enabling higher yields and purity, which are critical for pharmacological studies. Advanced techniques such as microwave-assisted synthesis and catalytic C-H functionalization have been employed to enhance the efficiency of its production, as reported in recent publications.
In terms of biological activity, 3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile has demonstrated promising results in preclinical studies. For instance, it has shown potent inhibitory effects on specific kinase targets involved in cancer cell proliferation. A 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of this compound exhibited significant activity against BRAF V600E mutant melanoma cells, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for targeted cancer therapies.
Beyond oncology, this compound has also been investigated for its anti-inflammatory properties. Research published in Bioorganic & Medicinal Chemistry Letters (2023) indicated that 3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile derivatives could modulate the NF-κB pathway, a key regulator of inflammatory responses. This modulation was associated with reduced production of pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, the antimicrobial potential of 3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile has been explored. A recent study in Antimicrobial Agents and Chemotherapy highlighted its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, offering a novel approach to addressing antibiotic resistance.
In conclusion, 3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile (CAS: 1233326-33-4) represents a multifaceted compound with significant therapeutic potential. Its diverse biological activities, coupled with advancements in synthetic methodologies, position it as a valuable candidate for further drug development. Future research should focus on optimizing its pharmacokinetic properties and evaluating its safety profile in clinical settings to fully realize its therapeutic promise.
1233326-33-4 (3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile) 関連製品
- 2171347-28-5((2R)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid)
- 1213306-62-7(4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol)
- 2229603-94-3(3-{6-chloroimidazo1,2-apyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine)
- 1040676-81-0(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide)
- 894003-20-4(2-(3-{(2-chlorophenyl)carbamoylcarbonyl}-1H-indol-1-yl)-N,N-diethylacetamide)
- 2228391-19-1(2-bromo-3-(hydroxyamino)methyl-6-methoxyphenol)
- 2172125-54-9(5-({3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}methyl)oxolane-2-carboxylic acid)
- 70978-41-5(N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide)
- 1336976-29-4(3-(3-bromo-5-fluorophenyl)methylpiperidine)
- 2138268-30-9(2-({bicyclo4.1.0heptan-3-yl}methyl)-2H-1,2,3-triazol-4-amine)




